

Application Notes and Protocols for Reactions with 1-Chloro-3-methoxypropane

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Compound of Interest

Compound Name: 1-Chloro-3-methoxypropane

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving **1-Chloro-3-methoxypropane**. The primary focus is on its application in the Williamson ether synthesis, a crucial reaction in the production of pharmaceutical intermediates.

Introduction

1-Chloro-3-methoxypropane (CAS No: 36215-07-3), also known as 3-methoxypropyl chloride, is a versatile bifunctional organic compound. Its structure, containing both a chloro and a methoxy group, makes it a valuable building block in organic synthesis. It is particularly prominent in the pharmaceutical industry as a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the synthesis of 4-bromo-2-(3-methoxypropoxy)anisole, a crucial precursor for the antihypertensive drug, Aliskiren.^[1] This document will detail the experimental setup for this synthesis via the Williamson ether synthesis.

Physicochemical Data of 1-Chloro-3-methoxypropane

A summary of the key physical and chemical properties of **1-Chloro-3-methoxypropane** is presented in the table below. This data is essential for safe handling and for the design of

experimental setups.

Property	Value
Molecular Formula	C ₄ H ₉ ClO
Molecular Weight	108.57 g/mol
Appearance	Colorless liquid
Boiling Point	118-120 °C
Density	0.997 g/cm ³ at 25 °C
Flash Point	24 °C
Solubility	Soluble in most organic solvents.

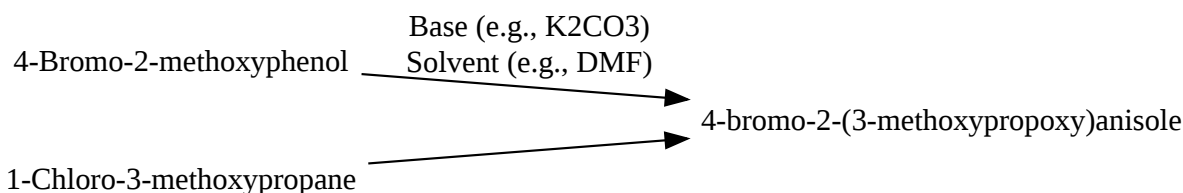
Key Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers. It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. In the context of **1-Chloro-3-methoxypropane**, it serves as the alkyl halide, reacting with a deprotonated phenol to form an aryl ether.

Synthesis of 4-bromo-2-(3-methoxypropoxy)anisole

This protocol details the synthesis of 4-bromo-2-(3-methoxypropoxy)anisole from 4-bromo-2-methoxyphenol and **1-Chloro-3-methoxypropane**.

Reaction Scheme:



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Caption: General reaction scheme for the synthesis of 4-bromo-2-(3-methoxypropoxy)anisole.

Experimental Protocol

Materials:

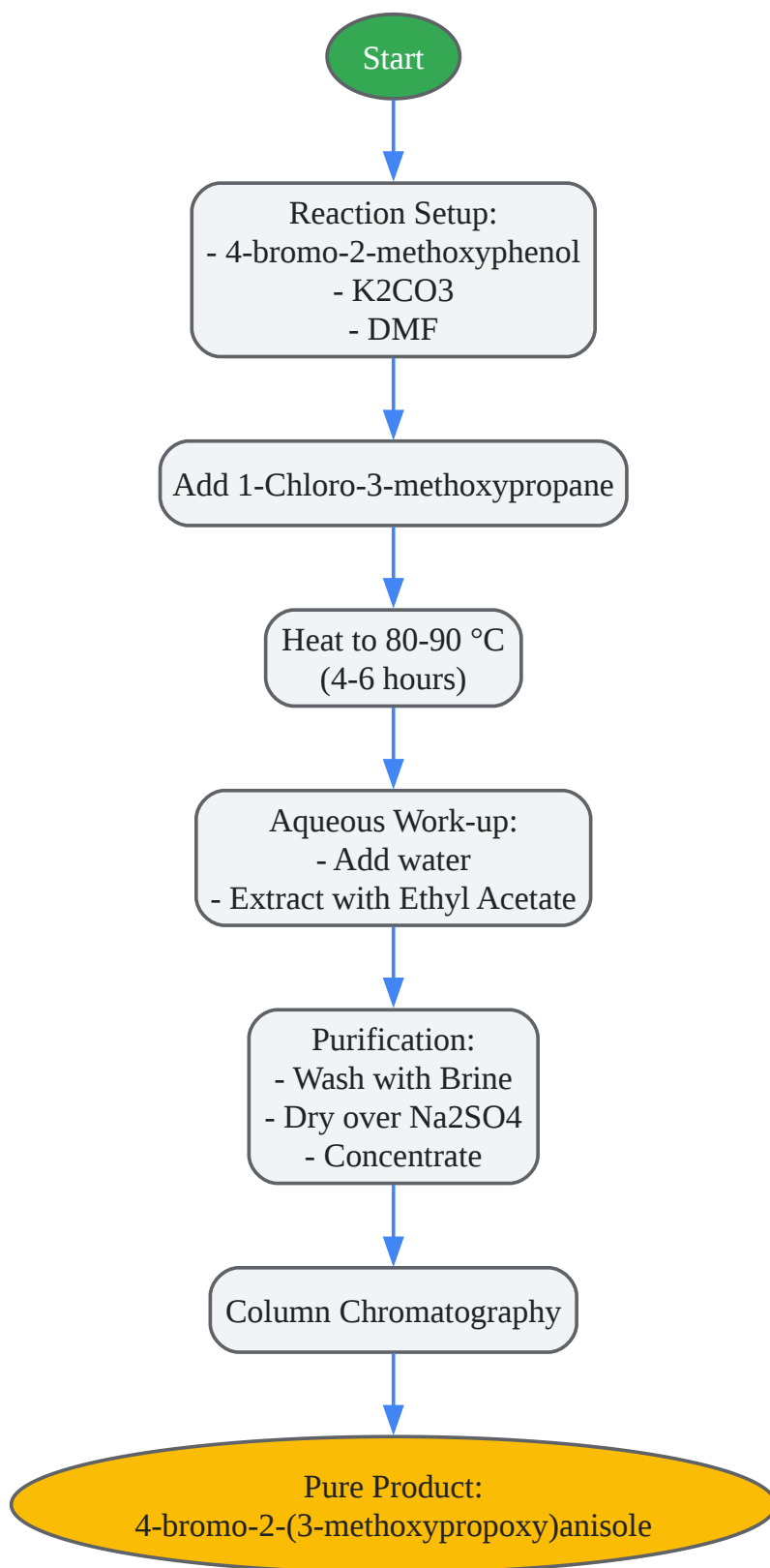
- 4-bromo-2-methoxyphenol (4-bromoguaiacol)
- **1-Chloro-3-methoxypropane**
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
- **Addition of Alkyl Halide:** To the stirred solution, add **1-Chloro-3-methoxypropane** (1.2 eq) dropwise at room temperature.

- Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 4-bromo-2-(3-methoxypropoxy)anisole.

Experimental Workflow Diagram:



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Caption: Experimental workflow for the synthesis of 4-bromo-2-(3-methoxypropoxy)anisole.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 4-bromo-2-(3-methoxypropoxy)anisole.

Parameter	Value
Yield	85-95%
Purity (by HPLC)	>98%
Reaction Time	4-6 hours
Reaction Temperature	80-90 °C

Safety Precautions

- **1-Chloro-3-methoxypropane** is a flammable liquid and should be handled in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- DMF is a skin and respiratory irritant. Handle with care in a fume hood.
- Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
- Refer to the Material Safety Data Sheet (MSDS) for **1-Chloro-3-methoxypropane** and all other reagents before commencing any experimental work.

Conclusion

1-Chloro-3-methoxypropane is a valuable reagent in organic synthesis, particularly for the preparation of ether-containing molecules. The provided protocol for the Williamson ether synthesis of 4-bromo-2-(3-methoxypropoxy)anisole demonstrates a robust and high-yielding method relevant to the pharmaceutical industry. Careful adherence to the experimental procedure and safety precautions is essential for successful and safe execution.

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References

- 1. [newdrugapprovals.org](https://www.newdrugapprovals.org) [[newdrugapprovals.org](https://www.newdrugapprovals.org)]
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